Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin

Description

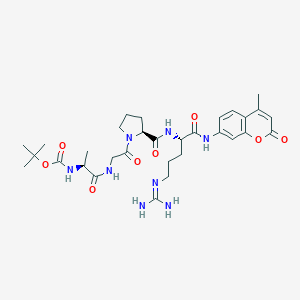

Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin (Boc-AGPRA-AMC) is a fluorogenic peptide substrate designed for studying protease activity. The compound consists of a tetrapeptide sequence (Ala-Gly-Pro-Arg) protected by a tert-butoxycarbonyl (Boc) group at the N-terminus and conjugated to 7-amino-4-methylcoumarin (AMC) at the C-terminus. Upon enzymatic cleavage at the Arg-AMC bond, the AMC moiety is released, emitting fluorescence at 460 nm when excited at 380 nm . This substrate is widely used in assays targeting serine proteases or proline-specific peptidases due to its sequence and fluorogenic properties.

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-[[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44N8O8/c1-17-14-25(41)46-23-15-19(10-11-20(17)23)37-27(43)21(8-6-12-34-29(32)33)38-28(44)22-9-7-13-39(22)24(40)16-35-26(42)18(2)36-30(45)47-31(3,4)5/h10-11,14-15,18,21-22H,6-9,12-13,16H2,1-5H3,(H,35,42)(H,36,45)(H,37,43)(H,38,44)(H4,32,33,34)/t18-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHIRCDNFQJWRI-NYVOZVTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)C(C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amino Group Protection

The N-terminal amino group of the alanine residue is protected using tert-butyloxycarbonyl (Boc) chemistry. This step prevents unintended side reactions during subsequent coupling steps. Boc protection is achieved by reacting the amino acid with di-tert-butyl dicarbonate in a mixture of dioxane and water at pH 8–9.

Reaction Conditions:

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O)

-

Solvent: Dioxane/water (4:1 v/v)

-

Temperature: 0–4°C (ice bath)

-

Reaction Time: 2–4 hours

Sequential Peptide Coupling

Protected amino acids (Ala, Gly, Pro, Arg) are coupled using carbodiimide-based reagents. Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) facilitates amide bond formation, with hydroxybenzotriazole (HOBt) minimizing racemization.

Typical Coupling Protocol:

-

Activation: Equimolar amounts of Boc-protected amino acid and DIC are mixed with HOBt in dimethylformamide (DMF) for 15 minutes.

-

Coupling: The activated amino acid is added to the growing peptide chain, followed by stirring at room temperature for 12–24 hours.

-

Wash Cycles: Excess reagents are removed via dichloromethane (DCM) and methanol washes.

Deprotection

Boc groups are cleaved using trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 1–2 hours. This step regenerates free amino groups for subsequent reactions.

Coumarin Conjugation

7-Amino-4-methylcoumarin is attached to the C-terminal arginine via carbodiimide-mediated amide bond formation. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are commonly used to activate the coumarin’s carboxyl group.

Key Parameters:

-

Molar Ratio: Peptide:EDC:NHS = 1:1.2:1.2

-

Solvent: DMF or acetonitrile

-

Reaction Time: 24–48 hours

Industrial-Scale Production

Industrial synthesis employs automated peptide synthesizers and advanced purification systems to enhance reproducibility and yield.

Automated Solid-Phase Peptide Synthesis (SPPS)

Boc-AGPR-AMC is synthesized on a resin using SPPS, enabling stepwise addition of amino acids. After each coupling cycle, the resin is washed to remove excess reagents. Post-synthesis, the peptide is cleaved from the resin using hydrofluoric acid (HF).

Advantages of SPPS:

-

High coupling efficiency (>99% per step)

-

Reduced racemization risk

-

Scalability for bulk production

Purification Techniques

Crude product is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

HPLC Conditions:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: 10–60% B over 30 minutes

-

Flow Rate: 10 mL/min

Typical Yield: 70–85% after purification.

Quality Control and Analytical Validation

Rigorous quality control ensures the compound meets biochemical assay standards.

Purity Assessment

RP-HPLC with UV detection (220 nm) confirms purity >95%. Mass spectrometry (MS) validates molecular weight (656.7 g/mol).

MS Data:

-

Observed m/z: 657.3 [M+H]⁺

-

Theoretical m/z: 656.7

Fluorescence Validation

The compound’s fluorogenic properties are verified by measuring fluorescence intensity before and after protease cleavage (Ex/Em: 380/460 nm). A >50-fold increase in fluorescence post-cleavage indicates optimal functionality.

Comparative Analysis with Related Compounds

Boc-AGPR-AMC’s synthesis shares similarities with other fluorogenic substrates but differs in peptide sequence and coupling strategies.

| Parameter | Boc-AGPR-AMC | Boc-Ile-Glu-Gly-Arg-AMC |

|---|---|---|

| Protection Strategy | Boc (N-terminal) | Boc (N-terminal) |

| Coupling Reagents | DIC/HOBt | HBTU/DIEA |

| Purification Method | RP-HPLC | Ion-exchange chromatography |

| Final Purity | >95% | >90% |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: The compound undergoes hydrolysis in the presence of specific proteases, leading to the release of 7-amino-4-methylcoumarin, which fluoresces.

Oxidation and Reduction: While primarily used in hydrolysis reactions, the peptide backbone can undergo oxidation and reduction under specific conditions, though these are less common.

Common Reagents and Conditions:

Hydrolysis: Enzymes like trypsin, chymotrypsin, or other proteases in buffered aqueous solutions.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) under controlled conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products:

Hydrolysis: 7-amino-4-methylcoumarin and the corresponding peptide fragments.

Oxidation and Reduction: Modified peptide structures depending on the specific reaction conditions.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:

- Molecular Formula: C₁₄H₁₉N₃O₄

- CAS Number: 118850-78-5

Mechanism of Action:

Boc-AGPR-AMC acts as a substrate for proteases. Upon cleavage at the peptide bond adjacent to the 7-amino-4-methylcoumarin moiety, the fluorescent 7-amino-4-methylcoumarin is released, allowing for quantification of enzymatic activity through fluorescence measurement. This property makes it a valuable tool in various biochemical assays .

Enzyme Kinetics Studies

Boc-AGPR-AMC is extensively used in enzyme kinetics to evaluate protease activity. The fluorescence emitted upon cleavage allows for real-time monitoring of enzyme kinetics, making it suitable for determining kinetic parameters such as and . For example, studies have shown that different proteases exhibit varying catalytic efficiencies when using Boc-AGPR-AMC as a substrate.

| Protease | k_cat | K_m | k_cat/K_m |

|---|---|---|---|

| Serase-1 | 150 s⁻¹ | 0.5 μM | 300 s⁻¹μM⁻¹ |

| Serase-2 | 100 s⁻¹ | 1 μM | 100 s⁻¹μM⁻¹ |

Drug Discovery

Boc-AGPR-AMC is instrumental in drug discovery efforts aimed at identifying protease inhibitors. Its ability to serve as a substrate for various proteases aids in understanding the mechanisms of action of potential therapeutic agents targeting diseases associated with dysregulated protease activity. For instance, it has been utilized in screening libraries of compounds for their inhibitory effects on specific proteases .

Clinical Applications

In clinical research, Boc-AGPR-AMC has been applied in developing diagnostic assays for diseases characterized by altered protease activity. A notable application includes assessing TMPRSS2 activity related to viral entry mechanisms in SARS-CoV-2 infections. This highlights its relevance in understanding disease pathology and potential therapeutic interventions .

Comparative Analysis with Related Compounds

The biological activity of Boc-AGPR-AMC can be compared with other fluorogenic substrates such as Boc-Gln-Ala-Arg-AMC and Boc-Val-Pro-Arg-AMC. The following table summarizes key differences:

| Compound | Fluorescent Moiety | Specificity | Kinetic Efficiency (k_cat/K_m) |

|---|---|---|---|

| Boc-Ala-Gly-Pro-Arg-AMC | 7-amino-4-methylcoumarin | Serine Proteases | High |

| Boc-Gln-Ala-Arg-AMC | 7-amino-4-methylcoumarin | Serine Proteases | Moderate |

| Boc-Val-Pro-Arg-AMC | 7-amino-4-methylcoumarin | Serine Proteases | Variable |

Case Study 1: Protease Activity Assays

In a study involving recombinant serine proteases, Boc-AGPR-AMC was employed to assess the catalytic efficiency of these enzymes. The kinetic parameters and were determined using varying concentrations of the substrate, revealing significant differences in protease activity.

Case Study 2: Diagnostic Assays

Boc-AGPR-AMC has been utilized in diagnostic assays to monitor protease activity associated with diseases such as COVID-19. The compound's ability to indicate changes in enzyme activity provides insights into the disease mechanism and potential treatment pathways .

Mechanism of Action

Mechanism: Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin acts as a substrate for proteases. When the enzyme cleaves the peptide bond adjacent to the 7-amino-4-methylcoumarin moiety, the coumarin is released and fluoresces. This fluorescence can be measured to determine the enzyme’s activity.

Molecular Targets and Pathways:

Proteases: The primary molecular targets are proteases, including trypsin, chymotrypsin, and other serine proteases.

Pathways: The compound is involved in pathways related to protein degradation and turnover, as well as signal transduction processes where proteases play a role.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Boc-AGPRA-AMC with structurally related fluorogenic substrates:

Enzyme Specificity and Assay Performance

Proline-Specific Enzymes :

Boc-AGPRA-AMC contains a Pro residue, which may confer partial specificity for proline-directed peptidases like prolyl oligopeptidase (POP). However, its longer sequence (tetrapeptide) contrasts with shorter substrates like Suc-Gly-Pro-AMC or Z-Gly-Pro-AMC, which are cleaved more efficiently by POP due to their dipeptide/tripeptide lengths .- Serine Proteases: The Arg residue at the P1 position makes Boc-AGPRA-AMC a candidate for trypsin-like proteases. However, its Pro residue may reduce efficiency compared to substrates lacking Pro (e.g., Boc-Gln-Ala-Arg-AMC, a known trypsin substrate) . Thrombin substrates (e.g., N-p-Tosyl-Gly-Pro-Arg-AMC) prioritize Tosyl groups at the N-terminus, which better mimic fibrinogen sequences, whereas Boc-AGPRA-AMC’s Boc group may reduce thrombin affinity .

Fluorogenic Properties and Assay Conditions

All AMC-based substrates share similar fluorescence detection parameters (ex/em: 380/460 nm). However, solubility and kinetic performance vary:

- Boc-AGPRA-AMC : Requires polar buffers (e.g., HEPES, pH 7.5) due to its charged Arg residue and Boc group .

- Z-Gly-Pro-AMC : Hydrophobic Z-group may necessitate organic solvent additives for solubility .

Notes on Structural Variations

- N-Terminal Protecting Groups : Boc (tert-butoxycarbonyl) offers steric bulk and moderate hydrophobicity, whereas Z (benzyloxycarbonyl) and Tosyl (p-toluenesulfonyl) groups enhance hydrophobicity and mimic natural substrates .

- Peptide Length : Longer sequences (e.g., Boc-AGPRA-AMC) may reduce cleavage efficiency in enzymes optimized for shorter substrates .

Biological Activity

Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin (Boc-AGPR-AMC) is a synthetic peptide substrate widely utilized in biochemical and biological research, particularly for studying protease activity. This compound is notable for its fluorogenic properties, which enable the detection of enzymatic activity through fluorescence emission upon cleavage by specific proteases. This article explores its biological activity, applications, and research findings.

Boc-AGPR-AMC is a derivative of 7-amino-4-methylcoumarin, which serves as a fluorescent reporter group. The compound functions as a substrate for various proteases, including serine proteases such as trypsin and chymotrypsin. Upon enzymatic cleavage at the peptide bond adjacent to the coumarin moiety, the 7-amino-4-methylcoumarin is released, resulting in an increase in fluorescence that can be quantitatively measured.

Chemical Structure:

- Molecular Formula: C₁₄H₁₉N₃O₄

- CAS Number: 118850-78-5

Enzyme Kinetics Studies

Boc-AGPR-AMC is extensively used in enzyme kinetics to measure protease activity. The fluorescence emitted upon cleavage allows for real-time monitoring of enzyme activity, making it a valuable tool for kinetic assays. For instance, studies have demonstrated that this substrate can effectively differentiate between various proteases based on their cleavage specificity and rate.

Case Study: Protease Activity Assays

In a study involving recombinant serine proteases, Boc-AGPR-AMC was employed to assess the catalytic efficiency of these enzymes. The kinetic parameters and were determined using varying concentrations of the substrate, revealing significant differences in protease activity. For example, the observed ratios indicated that serase-1 had a higher catalytic efficiency compared to serase-2 when using Boc-Gln-Gly-Arg-AMC as a substrate .

Comparative Analysis with Related Compounds

The biological activity of Boc-AGPR-AMC can be compared with other fluorogenic substrates such as Boc-Gln-Ala-Arg-AMC and Boc-Val-Pro-Arg-AMC. The following table summarizes key differences:

| Compound | Fluorescent Moiety | Specificity | Kinetic Efficiency (k_cat/K_m) |

|---|---|---|---|

| Boc-Ala-Gly-Pro-Arg-AMC | 7-amino-4-methylcoumarin | Serine Proteases | High |

| Boc-Gln-Ala-Arg-AMC | 7-amino-4-methylcoumarin | Serine Proteases | Moderate |

| Boc-Val-Pro-Arg-AMC | 7-amino-4-methylcoumarin | Serine Proteases | Variable |

Biological Implications

The ability of Boc-AGPR-AMC to serve as a substrate for various proteases has significant implications in biological research. It aids in understanding protein degradation pathways and cellular processes involving proteolytic enzymes. Additionally, this compound is instrumental in drug discovery efforts aimed at identifying protease inhibitors, which are potential therapeutic agents for diseases where dysregulated protease activity is implicated.

Clinical Applications

Boc-AGPR-AMC has been utilized in developing diagnostic assays for diseases characterized by altered protease activity. For instance, it has been applied in studies assessing TMPRSS2 activity related to viral entry mechanisms in SARS-CoV-2 infections .

Q & A

Q. What are the critical steps in synthesizing Boc-Ala-Gly-Pro-Arg-7-Amino-4-Methylcoumarin, and how do they ensure substrate purity?

Methodological Answer: The synthesis involves four key steps:

Amino Group Protection : Tert-butyloxycarbonyl (Boc) groups shield reactive amino groups during coupling to prevent side reactions .

Peptide Coupling : Protected residues (Ala, Gly, Pro, Arg) are sequentially linked using carbodiimide reagents (e.g., DCC or DIC) with HOBt additives to minimize racemization .

Deprotection : Trifluoroacetic acid (TFA) removes Boc groups, regenerating free amines for subsequent reactions .

Coumarin Conjugation : 7-Amino-4-methylcoumarin is attached via carbodiimide-mediated amide bond formation.

Quality Control : High-performance liquid chromatography (HPLC) ensures >95% purity, critical for reliable fluorescence quantification in assays .

Q. How is this compound used in standard protease activity assays?

Methodological Answer: The substrate is dissolved in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0) and incubated with the target protease (e.g., trypsin). Cleavage releases 7-amino-4-methylcoumarin, detected fluorometrically (Ex/Em: 380/460 nm). Key parameters:

- Substrate Concentration : Typically 10–100 μM, optimized using Michaelis-Menten kinetics .

- Kinetic Monitoring : Real-time fluorescence (e.g., plate readers) allows calculation of initial velocity (V₀) and catalytic efficiency (kcat/Km) .

Example : For recombinant serine proteases, linear fluorescence increase over 10–30 minutes confirms activity, with Km values often <50 μM .

Q. What is the structural basis for fluorescence emission upon enzymatic cleavage?

Mechanistic Insight: The coumarin moiety is quenched when conjugated to the peptide. Protease cleavage releases free 7-amino-4-methylcoumarin, which undergoes electronic excitation upon UV light absorption (380 nm), emitting blue fluorescence (460 nm). This intramolecular charge transfer mechanism enables sensitive detection of enzymatic activity .

Advanced Research Questions

Q. How can researchers troubleshoot low fluorescence signals in assays using this substrate?

Troubleshooting Framework:

- Enzyme Activity : Confirm protease functionality with a positive control (e.g., trypsin with known activity).

- Substrate Integrity : Verify purity via HPLC; degraded substrates reduce signal .

- Detection Parameters : Optimize excitation/emission wavelengths and avoid inner-filter effects at high substrate concentrations.

- Interfering Compounds : Screen for fluorescence quenchers (e.g., detergents, metal ions) in assay buffers .

Q. How does this compound compare to other fluorogenic substrates in specificity and kinetic efficiency?

Comparative Analysis:

Q. What methodological considerations are critical when optimizing this substrate for high-throughput screening (HTS)?

Optimization Strategy:

- Solubility : Pre-dissolve in DMSO (<1% final concentration) to avoid aggregation.

- Z’-Factor : Validate assay robustness (Z’ > 0.5) by testing signal-to-background ratios across 384-well plates .

- Automation Compatibility : Use liquid handlers for precise substrate dispensing and minimize edge effects.

- Stability : Store aliquots at −20°C; avoid freeze-thaw cycles to prevent peptide hydrolysis .

Q. How should contradictory kinetic data from different studies using this substrate be analyzed?

Data Contradiction Analysis:

- Source Variability : Compare enzyme sources (e.g., recombinant vs. native proteases) and purity levels.

- Assay Conditions : Account for differences in pH, ionic strength, and cofactors (e.g., Ca²⁺ for trypsin activation) .

- Substrate Batches : Validate lot-to-lot consistency via HPLC and mass spectrometry.

Case Study : Discrepant kcat/Km values for serase-1 vs. serase-2 were resolved by standardizing buffer conditions and enzyme pre-activation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.